tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Overview
Description
Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C13H27Cl2N3O2 . It is a derivative of piperidine and contains an aminoazetidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with tert-butyl piperidine-1-carboxylate, reacting it with 3-aminoazetidine under suitable conditions to introduce the aminoazetidinyl group.
Reduction of Piperidine Derivatives: : Reduction of appropriate piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
High-Pressure Reactors: : To handle the reaction conditions safely and efficiently.
Purification Techniques: : Such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reducing nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution Reactions: : Replacing functional groups with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, H2O2.
Reduction: : Sn/HCl, LiAlH4, catalytic hydrogenation.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted piperidine derivatives.
Scientific Research Applications
Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: : Employed in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: : Binding to specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is unique due to its specific structural features and potential applications. Similar compounds include:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
tert-Butyl 4-(3-aminopiperidin-1-yl)piperidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-11(5-7-15)16-8-10(14)9-16;;/h10-11H,4-9,14H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOIYMFJPBHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662499 | |
Record name | tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-59-1 | |
Record name | tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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